4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
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Overview
Description
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a complex organic compound known for its unique structural properties This compound features a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of 4-nitrophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of phosphoramidates or phosphorothioates.
Scientific Research Applications
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with nucleophiles, leading to the formation of stable adducts. The nitrophenoxy group can undergo electron transfer reactions, influencing the compound’s reactivity. The phosphorus center can act as an electrophile, facilitating various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar ring structure but containing boron instead of phosphorus.
Phenylboronic acid: Contains a boronic acid group and is used in similar applications in organic synthesis.
Uniqueness
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its combination of a dioxaphospholane ring and a nitrophenoxy group. This structural arrangement imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
CAS No. |
55895-04-0 |
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Molecular Formula |
C10H10NO6P |
Molecular Weight |
271.16 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H10NO6P/c1-7-8(2)16-18(14,15-7)17-10-5-3-9(4-6-10)11(12)13/h3-6H,1-2H3 |
InChI Key |
LZQKUIYHBHHHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(=O)(O1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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